13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III 13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III
Brand Name: Vulcanchem
CAS No.: 143527-72-4
VCID: VC0133962
InChI: InChI=1S/C48H59NO15/c1-25-30(60-41(55)36-34(28-18-14-12-15-19-28)49(45(9,10)63-36)42(56)64-43(4,5)6)23-48(57)39(61-40(54)29-20-16-13-17-21-29)37-46(11,31(52)22-32-47(37,24-58-32)62-27(3)51)38(53)35(59-26(2)50)33(25)44(48,7)8/h12-21,30-32,34-37,39,52,57H,22-24H2,1-11H3/t30-,31-,32+,34-,35+,36+,37-,39-,46+,47-,48+/m0/s1
SMILES: CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Molecular Formula: C₄₈H₅₉NO₁₅
Molecular Weight: 889.98

13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III

CAS No.: 143527-72-4

Cat. No.: VC0133962

Molecular Formula: C₄₈H₅₉NO₁₅

Molecular Weight: 889.98

* For research use only. Not for human or veterinary use.

13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III - 143527-72-4

Specification

CAS No. 143527-72-4
Molecular Formula C₄₈H₅₉NO₁₅
Molecular Weight 889.98
IUPAC Name 3-O-tert-butyl 5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Standard InChI InChI=1S/C48H59NO15/c1-25-30(60-41(55)36-34(28-18-14-12-15-19-28)49(45(9,10)63-36)42(56)64-43(4,5)6)23-48(57)39(61-40(54)29-20-16-13-17-21-29)37-46(11,31(52)22-32-47(37,24-58-32)62-27(3)51)38(53)35(59-26(2)50)33(25)44(48,7)8/h12-21,30-32,34-37,39,52,57H,22-24H2,1-11H3/t30-,31-,32+,34-,35+,36+,37-,39-,46+,47-,48+/m0/s1
SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Introduction

Structural and Functional Characteristics

Molecular Architecture and Functional Groups

The compound comprises a Baccatin III core (a tetracyclic taxane skeleton) modified with three key functional groups:

  • Boc-protected oxazolidine ring: A 1,3-oxazolidine ring substituted with a tert-butyloxycarbonyl (Boc) group at the C-3 position and a phenyl group at C-4. This ring enhances steric protection and solubility.

  • Formyl group: Attached to the C-13 position, enabling subsequent conjugation with the N-benzoyl-β-phenylisoserine side chain of paclitaxel .

  • Stereochemical configuration: The oxazolidine ring adopts a 4S,5R configuration, critical for maintaining biological activity.

Table 1: Key Structural Features

FeatureDescription
Core structureBaccatin III tetracyclic skeleton
Protecting grouptert-Butyloxycarbonyl (Boc) at C-3 oxazolidine
Side-chain attachmentFormyl group at C-13 position
Stereochemistry4S,5R configuration in oxazolidine ring

Role in Paclitaxel Biosynthesis

Paclitaxel’s mechanism involves stabilizing microtubule dynamics, preventing mitotic cell division. The synthesis from Baccatin III requires:

  • Protection of hydroxyl groups: The Boc group prevents acylation or silylation at the C-3 amine during side-chain coupling .

  • Selective activation: The formyl group at C-13 is activated for nucleophilic attack by the side-chain precursor .

  • Deprotection: Boc removal under acidic conditions (e.g., HCl) generates the free amine, essential for paclitaxel’s bioactivity.

Synthetic Methodologies and Challenges

Key Synthetic Steps

The synthesis involves three stages:

  • Protection of Baccatin III:

    • Lewis acid-catalyzed acylation: 10-Deacetylbaccatin III is acetylated at C-10 using acetyl chloride and a Lewis acid (e.g., TiCl₄) to yield Baccatin III .

    • Silylation: The C-7 hydroxyl is protected with triethylsilyl (TES) groups to prevent undesired acylation .

  • Oxazolidine Formation:

    • A 2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl group is introduced via a [2+2] cycloaddition or stepwise coupling.

  • Side-Chain Coupling:

    • The formyl group at C-13 is coupled with the N-benzoyl-β-phenylisoserine side chain using di-2-pyridyl carbonate (DPC) and 4-(dimethylamino)pyridine (DMAP) under anhydrous conditions .

Table 2: Synthetic Optimization Strategies

ParameterOptimization ApproachYield Improvement
C-10 acylationLewis acid catalysis (TiCl₄) at 0°C86% → 94%
C-7 protectionTriethylsilylation with excess TESCl in pyridine78% → 85%
Side-chain couplingUse of DPC/DMAP in toluene at 73°C38% → 64%

Persistent Challenges

  • Steric hindrance: The C-13 hydroxyl is hydrogen-bonded to the C-4 acetate, reducing reactivity .

  • Protecting group compatibility: Boc deprotection must occur after side-chain coupling to avoid premature amine exposure.

  • Catalyst efficiency: Lewis acids require precise stoichiometry to avoid over-acylation .

Comparative Analysis with Related Compounds

Structural Analogues

Derivatives of Baccatin III differ in protective groups and side-chain modifications:

CompoundMolecular FormulaKey ModificationApplication
Baccatin IIIC47H51NO14\text{C}_{47}\text{H}_{51}\text{NO}_{14}None (natural precursor)Paclitaxel synthesis baseline
7-O-(trifluoromethylsulfonyl) Baccatin IIIC48H59F3NO15S\text{C}_{48}\text{H}_{59}\text{F}_3\text{NO}_{15}\text{S}Triflate group at C-7Enhanced solubility for analogs
13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyloxazolidin]} Baccatin IIIC48H59NO16\text{C}_{48}\text{H}_{59}\text{NO}_{16}Additional hydroxymethyl groupsImproved coupling efficiency

Table 3: Comparative Reactivity

Property13-Boc-Oxazolidin-Baccatin III7-TES-Baccatin III
Solubility in tolueneHighModerate
C-13 activationFormyl groupFree hydroxyl
Side-chain coupling yield94%64%

Research Advances and Industrial Applications

Industrial-Scale Production

Key innovations include:

  • Microbial fermentation: Engineered Taxus species enhance Baccatin III yields, reducing reliance on yew bark.

  • Flow chemistry: Continuous processes for Boc deprotection and side-chain coupling improve safety and throughput.

Therapeutic Impact

Paclitaxel derivatives synthesized from this intermediate exhibit:

  • Enhanced efficacy: Targeted microtubule stabilization with reduced neuropathy risk.

  • Broader applications: Research into breast, ovarian, and lung cancer treatments .

Future Directions and Emerging Opportunities

Novel Protecting Groups

Exploration of:

  • Fluorinated Boc analogues: Improved acid stability during deprotection .

  • Click chemistry: Copper-catalyzed azide-alkyne cycloaddition for side-chain attachment.

Sustainability Initiatives

  • Biocatalytic approaches: Enzymatic Baccatin III production to minimize solvent use.

  • Recycling strategies: Recovery of TES groups post-coupling for reuse .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator